甲地高辛
描述
甲基地高辛是一种强心苷,是治疗充血性心力衰竭和心律不齐(心律不规则)的一种药物。 它与地高辛密切相关,仅在末端单糖上有一个 O-甲基基团 。 甲基地高辛以其增加心肌收缩力的能力而闻名,使其成为治疗心脏疾病的宝贵药物 .
科学研究应用
甲基地高辛有几个科学研究应用,包括:
化学: 用作分析化学中的参考化合物,用于开发新的分析方法。
生物学: 研究其对细胞过程的影响及其在调节离子通道中的潜在作用。
医学: 广泛研究其治疗充血性心力衰竭和心律失常的治疗效果。它也用于临床研究,以了解其药代动力学和药效学。
工业: 用于制药行业生产强心苷类药物
作用机制
甲基地高辛通过抑制钠钾ATP酶发挥作用,导致细胞内钠离子水平升高。这反过来又通过钠钙交换器导致细胞内钙离子水平升高。钙离子水平升高增强心肌收缩力,从而改善心脏输出量。 甲基地高辛的分子靶点包括钠钾ATP酶和参与心脏功能的各种离子通道 .
类似化合物:
地高辛: 仅在 O-甲基基团上有所不同,地高辛是另一种具有类似治疗效果的强心苷。
毛地黄毒苷: 另一种强心苷,与甲基地高辛和地高辛相比,半衰期更长。
毒毛旋花子苷 C: 地高辛的前体,用于合成强心苷.
甲基地高辛的独特之处: 甲基地高辛的独特之处在于存在 O-甲基基团,这略微改变了其与地高辛相比的药代动力学性质。 这种修饰会影响其吸收、分布、代谢和排泄,使其成为强心苷类药物中一种独特的化合物 .
生化分析
Biochemical Properties
Metildigoxin plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the sodium/potassium-transporting ATPase subunit alpha-1, a transporter protein . This interaction inhibits the sodium-potassium pump, leading to an increase in intracellular sodium levels. Consequently, this promotes calcium influx via the sodium-calcium exchanger, enhancing cardiac contractility.
Cellular Effects
Metildigoxin affects various types of cells and cellular processes. In cardiac cells, it increases the force of contraction by elevating intracellular calcium levels . This compound also influences cell signaling pathways, particularly those involved in calcium homeostasis. Additionally, metildigoxin can impact gene expression and cellular metabolism by modulating the activity of specific transcription factors and enzymes involved in energy production.
Molecular Mechanism
The molecular mechanism of metildigoxin involves its binding to the sodium/potassium-transporting ATPase . This binding inhibits the pump’s activity, leading to an increase in intracellular sodium levels. The elevated sodium levels, in turn, drive calcium influx through the sodium-calcium exchanger, resulting in increased intracellular calcium concentrations. This cascade of events enhances cardiac contractility and improves heart function in patients with heart failure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of metildigoxin have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade over prolonged periods . Long-term studies have shown that metildigoxin maintains its efficacy in enhancing cardiac contractility, although its potency may decrease with extended exposure. Additionally, in vitro and in vivo studies have demonstrated that metildigoxin can have sustained effects on cellular function, particularly in cardiac cells.
Dosage Effects in Animal Models
The effects of metildigoxin vary with different dosages in animal models. At therapeutic doses, metildigoxin improves cardiac function without significant adverse effects . At higher doses, it can induce toxic effects, including arrhythmias and cardiac toxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at certain concentrations, and further increases in dosage lead to adverse outcomes.
Metabolic Pathways
Metildigoxin is involved in several metabolic pathways, primarily related to its role as a cardiac glycoside . It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and elimination. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, metildigoxin is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, affecting its therapeutic effects and potential toxicity.
Subcellular Localization
Metildigoxin’s subcellular localization plays a crucial role in its activity and function . It is primarily localized in the cytoplasm and interacts with the sodium/potassium-transporting ATPase on the plasma membrane. This localization is essential for its inhibitory effects on the pump and subsequent enhancement of cardiac contractility. Additionally, post-translational modifications and targeting signals may direct metildigoxin to specific cellular compartments, further modulating its activity.
准备方法
合成路线和反应条件: 甲基地高辛的合成涉及地高辛的甲基化。该过程通常包括使用甲基化试剂,如甲基碘或硫酸二甲酯,在碱性条件下进行。 反应在二甲基甲酰胺或二甲基亚砜等有机溶剂中进行,并使用碳酸钾或氢化钠等碱来促进甲基化 .
工业生产方法: 甲基地高辛的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产品通过重结晶或色谱等技术纯化,以去除任何杂质 .
化学反应分析
反应类型: 甲基地高辛会发生多种类型的化学反应,包括:
氧化: 甲基地高辛可以被氧化形成各种代谢产物。该反应通常使用氧化剂如高锰酸钾或过氧化氢进行。
还原: 甲基地高辛的还原反应不太常见,但可以使用硼氢化钠等还原剂来实现。
常用试剂和条件:
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠。
溶剂: 二甲基甲酰胺、二甲基亚砜。
碱: 碳酸钾、氢化钠。
相似化合物的比较
Digoxin: Differing only by an O-methyl group, digoxin is another cardiac glycoside with similar therapeutic effects.
Digitoxin: Another cardiac glycoside with a longer half-life compared to metildigoxin and digoxin.
Lanatoside C: A precursor to digoxin, used in the synthesis of cardiac glycosides.
Uniqueness of Metildigoxin: Metildigoxin’s unique feature is the presence of the O-methyl group, which slightly alters its pharmacokinetic properties compared to digoxin. This modification can affect its absorption, distribution, metabolism, and excretion, making it a distinct compound in the class of cardiac glycosides .
属性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMSDVSVHDVGT-PEQKVOOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023294 | |
Record name | Methyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30685-43-9 | |
Record name | Methyldigoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30685-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metildigoxin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030685439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metildigoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metildigoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METILDIGOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GG1YUC5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。